Fosinopril-d5 Sodium Salt
Description
Significance of Deuterated Analogs in Pharmaceutical Sciences
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in pharmaceutical sciences. wikipedia.org This is due to the "kinetic isotope effect" (KIE), a phenomenon where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.orgyoutube.com This stronger bond can slow down metabolic reactions that involve the cleavage of that bond, a common process in drug metabolism often mediated by enzymes like cytochrome P450. nih.govcdnsciencepub.com By strategically placing deuterium at sites of metabolic vulnerability, researchers can create drug analogs with improved pharmacokinetic profiles, such as a longer half-life and increased metabolic stability. musechem.comnih.govnih.gov This can lead to more effective and potentially safer drugs. clearsynth.com
Overview of Fosinopril (B1673572) and its Therapeutic Relevance (excluding dosage, administration, and clinical human trial data)
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. drugbank.comwikipedia.orgmedcentral.com It is a prodrug, meaning it is administered in an inactive form and is then converted in the body to its active metabolite, fosinoprilat (B1673573). drugbank.comontosight.aifda.gov This conversion occurs primarily through hydrolysis in the gastrointestinal mucosa and the liver. drugbank.comfda.gov
The therapeutic action of fosinopril stems from the ability of fosinoprilat to inhibit ACE. ontosight.aidrugs.com ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. drugbank.comontosight.ai By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. ontosight.aidrugs.com This leads to vasodilation (widening of blood vessels), reduced peripheral resistance, and consequently, a lowering of blood pressure. wikipedia.orgontosight.ai Fosinopril also has beneficial effects in heart failure by reducing both the preload and afterload on the heart. fda.govnih.gov A unique characteristic of fosinopril is its dual elimination pathway; it is cleared from the body by both the kidneys and the liver. wikipedia.orgnih.gov
Rationale for Deuteration of Fosinopril for Research Applications
The deuteration of fosinopril to create Fosinopril-d5 Sodium Salt serves a critical purpose in research, primarily as an internal standard for analytical and pharmacokinetic studies. veeprho.com
Advantages of Deuterium Labeling in Investigational Studies
Deuterium labeling offers several advantages in investigational studies:
Improved Analytical Accuracy: Deuterated compounds, like Fosinopril-d5, are ideal internal standards for quantitative analysis using mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). musechem.comveeprho.com Because they are chemically identical to the non-labeled drug, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This allows for precise correction of any sample loss or variability during sample preparation and analysis, leading to highly accurate quantification of the drug in biological samples. nih.gov
Metabolic Pathway Elucidation: Stable isotope labeling is a powerful technique for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govacs.orgnih.gov By tracking the deuterated analog, researchers can identify and quantify metabolites, providing a clearer understanding of how the drug is processed in the body. clearsynth.com
Kinetic Isotope Effect Studies: The kinetic isotope effect can be harnessed to investigate reaction mechanisms. wikipedia.orgnih.gov By observing how deuteration at specific positions affects the rate of metabolism, researchers can gain insights into the enzymatic processes involved in breaking down the drug. nih.gov This knowledge can be used to design new drugs with improved metabolic stability. nih.gov
Unique Aspects of this compound as a Research Tool
This compound is a valuable research tool specifically designed for use as an internal standard in the quantitative analysis of fosinopril. veeprho.com The "d5" designation indicates that five hydrogen atoms in the phenylbutyl group of the fosinopril molecule have been replaced with deuterium. veeprho.com This mass difference allows it to be distinguished from the unlabeled fosinopril by a mass spectrometer, while its identical chemical properties ensure it behaves in the same way during analytical procedures. This makes it an essential component for accurate and reliable pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving fosinopril. veeprho.com
| Feature | Description |
| Compound | This compound |
| Application | Internal standard for quantification of Fosinopril |
| Analytical Techniques | Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Key Advantage | Improves accuracy and reliability of pharmacokinetic and metabolic studies |
Properties
Molecular Formula |
C₃₀H₄₀D₅NNaO₇P |
|---|---|
Molecular Weight |
590.68 |
Synonyms |
(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy-d5)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt; Acecor-d5; Eosinopril-d5; Monopril-d5; SQ 28555-d5; Secorvas-d5; Staril-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Fosinopril D5 Sodium Salt
Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules
The synthesis of deuterated complex organic molecules like Fosinopril-d5 Sodium Salt relies on a variety of established and emerging isotopic labeling techniques. These methods aim to selectively replace hydrogen atoms with deuterium. snnu.edu.cnrsc.org
Hydrogen-Deuterium Exchange Reactions
Hydrogen-Deuterium (H-D) exchange is a common method for introducing deuterium into organic molecules. wikipedia.org This reaction involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source. wikipedia.org The exchange can often be facilitated by acid, base, or metal catalysts. wikipedia.org For instance, α-hydrogens, which are acidic, can be exchanged with deuterium by reaction with heavy water (D₂O), a process that can be accelerated by the addition of an acid or base. libretexts.org
Metal catalysts, such as those based on iridium, are also widely used for H-D exchange reactions. snnu.edu.cn These catalysts can enable the selective deuteration of specific positions on a molecule, such as the ortho-position of aromatic rings. snnu.edu.cn The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the deuteration process. acs.org
Deuteration During Synthetic Pathways
An alternative to post-synthesis exchange reactions is the incorporation of deuterium during the synthetic pathway of the target molecule. This can be achieved by using deuterated starting materials or reagents at various stages of the synthesis. snnu.edu.cn This "de novo" synthesis approach allows for precise control over the location of the deuterium atoms in the final product. d-nb.info For example, deuterated building blocks can be prepared and then used in the subsequent steps of the synthesis of a complex molecule. d-nb.info
Enzymatic Approaches to Deuteration
Biocatalysis, using purified enzymes, presents a powerful method for the selective and asymmetric deuteration of organic molecules. researchgate.netnih.gov Enzymes can catalyze deuteration reactions with high chemo-, stereo-, and isotopic selectivity under mild conditions. nih.gov For instance, NADH-dependent reductases can be used for the asymmetric deuteration of various functional groups. nih.gov Enzymatic methods can be particularly advantageous for complex molecules where traditional chemical methods may lack selectivity. researchgate.net Dual-protein catalysis systems have also been developed for the site-selective deuteration of amino acids, achieving high levels of deuterium incorporation at specific positions. wisc.edu While the direct applicability to the entire fosinopril (B1673572) structure requires specific investigation, enzymatic methods offer a promising avenue for the selective deuteration of key precursors or fragments.
Electrochemical Deuteration Methods
Electrochemical methods are emerging as a green and efficient alternative for deuterium labeling. xmu.edu.cnrsc.orgresearchgate.net These methods utilize electricity to drive deuteration reactions, often using inexpensive deuterium sources like heavy water (D₂O). rsc.orgacs.org Electrocatalytic dehalogenation with deuterium incorporation is one such approach, where a halogenated precursor is reduced electrochemically in the presence of a deuterium source. xmu.edu.cn This technique avoids the need for transition metal catalysts and toxic deuterated reagents. xmu.edu.cn Electrophotocatalysis is another novel approach that combines electrochemistry and photocatalysis to achieve dearomative deuteration of aromatic compounds with high selectivity and efficiency. chinesechemsoc.org
Precursor Selection and Deuterium Source Materials for this compound Synthesis
The synthesis of this compound necessitates the careful selection of appropriate precursors and a deuterium source. Based on the known structure of Fosinopril, which contains a 4-phenylbutyl group, a likely precursor for the d5-labeled analog is a phenyl-d5 substituted butyl compound. veeprho.com The industrial synthesis of fosinopril involves the key intermediate SR-[(2-methyl-1-(oxopropoxy) propoxy] – (4-phenyl butyl) phosphinyl] acetic acid. researchgate.net Therefore, a deuterated version of this intermediate would be a logical precursor.
The most common and cost-effective deuterium source for isotopic labeling is deuterium oxide (D₂O), also known as heavy water. snnu.edu.cn Other deuterium sources include deuterium gas (D₂), deuterated solvents like deuterated chloroform (B151607) (CDCl₃), and deuterated reagents such as sodium borodeuteride (NaBD₄). snnu.edu.cnchinesechemsoc.org The choice of deuterium source depends on the specific deuteration method being employed. For many hydrogen-deuterium exchange reactions and electrochemical methods, D₂O is the preferred reagent. nih.govchinesechemsoc.org
Table 1: Potential Precursors and Deuterium Sources
| Compound Type | Specific Example | Role in Synthesis |
| Deuterated Precursor | 4-(phenyl-d5)butyl phosphinyl acetic acid derivative | Provides the deuterated phenylbutyl moiety of Fosinopril-d5. |
| Deuterium Source | Deuterium Oxide (D₂O) | Inexpensive and common source for H-D exchange and electrochemical reactions. |
| Deuterium Source | Deuterium Gas (D₂) | Used in catalytic reduction reactions. |
| Deuterium Source | Deuterated Solvents (e.g., CDCl₃) | Can act as both solvent and deuterium source in some reactions. |
| Deuterated Reagent | Sodium Borodeuteride (NaBD₄) | A reducing agent that introduces deuterium. |
Optimization of Deuteration Efficiency and Selectivity in this compound Synthesis
Achieving high efficiency and selectivity is a critical challenge in the synthesis of deuterated compounds. d-nb.infonih.gov Several factors influence the outcome of the deuteration process, and careful optimization is required to obtain the desired isotopically labeled product with high purity.
Key Optimization Parameters:
Catalyst Selection: The choice of catalyst is paramount for controlling the regioselectivity of deuteration. acs.org For instance, in iridium-catalyzed C-H deuteration, the ligand attached to the iridium center can significantly influence which C-H bonds are activated. acs.org
Reaction Conditions: Temperature, pressure, and reaction time can all impact the efficiency of deuterium incorporation. nih.gov Milder reaction conditions are generally preferred to avoid side reactions and degradation of the substrate. researchgate.net
Solvent Effects: The solvent can play a crucial role in the deuteration process, sometimes even acting as the deuterium source. snnu.edu.cn The polarity and acidity of the solvent can affect the reaction mechanism and the degree of deuterium incorporation. nih.gov
Directing Groups: In some cases, a directing group can be used to guide the catalyst to a specific site on the molecule, thereby achieving high regioselectivity. acs.org
Table 2: Factors Influencing Deuteration Efficiency and Selectivity
| Factor | Influence on Synthesis | Example |
| Catalyst | Determines the position and extent of deuteration. | Iridium complexes for selective ortho-deuteration of arenes. snnu.edu.cn |
| Deuterium Source | Availability and reactivity of deuterium. | D₂O is a cost-effective source for many reactions. snnu.edu.cn |
| Temperature | Affects reaction rate and potential for side reactions. | Lower temperatures may increase selectivity. researchgate.net |
| Solvent | Can influence catalyst activity and solubility of reactants. | Deuterated hexafluoroisopropanol (HFIP-d1) can promote photochemical deuteration. nih.gov |
| Ligand | Modifies the steric and electronic properties of the catalyst. | Bulky ligands can enhance selectivity. rsc.org |
By systematically varying these parameters, chemists can optimize the synthesis of this compound to achieve high yields and precise deuterium incorporation at the desired positions. nih.govacs.org
Isotopic Purity and Enrichment Assessment Post-Synthesis
The comprehensive evaluation of isotopic purity and the degree of deuterium enrichment are critical quality control steps following the synthesis of this compound. These assessments are imperative to confirm that the deuterium atoms have been incorporated at the intended positions and to quantify the percentage of molecules that contain the desired number of deuterium atoms. This verification is essential for its application as an internal standard in pharmacokinetic studies, where precise quantification is paramount. rsc.orgveeprho.com The synthesis of deuterated compounds rarely results in 100% isotopic purity; therefore, a robust analytical strategy is required to characterize the final product. researchgate.netdeepdyve.com
Mass Spectrometry (MS)
The data below illustrates a representative analysis of the isotopologue distribution for a batch of Fosinopril-d5, which is essential for calculating the final isotopic enrichment percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): This technique is used to quantify the amount of residual, non-deuterated material. By comparing the integral of a remaining proton signal at a deuterated position to the integral of a signal from a non-deuterated part of the molecule or a certified internal standard, the site-specific isotopic purity can be accurately determined. nih.gov
²H NMR (Deuterium NMR): For highly enriched compounds, ²H NMR can be a powerful tool. nih.gov It allows for the direct detection and quantification of the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are equivalent to those in a ¹H NMR spectrum, simplifying spectral interpretation. nih.gov A key advantage is that samples can be prepared in non-deuterated solvents, which avoids overwhelming solvent signals. nih.gov
¹³C NMR: The incorporation of deuterium causes small, predictable shifts in the resonance of adjacent ¹³C nuclei (an isotope effect). This phenomenon can be used to provide additional confirmation of the location and extent of deuteration. nih.gov
The complementary use of these analytical techniques is crucial for a complete characterization of this compound.
By employing this multi-technique strategy, researchers can ensure that the this compound meets the high purity standards required for its use in regulated analytical and research applications, such as therapeutic drug monitoring and pharmacokinetic studies. rsc.orgveeprho.com
Advanced Analytical Methodologies Utilizing Fosinopril D5 Sodium Salt
Role of Fosinopril-d5 Sodium Salt as an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte but is mass-differentiated. This compound, a deuterated analog of Fosinopril (B1673572) Sodium, serves as an exemplary internal standard for the quantification of fosinopril and its active metabolite, fosinoprilat (B1673573). Its utility stems from the principles of stable isotope dilution, which significantly enhances the accuracy, precision, and robustness of bioanalytical methods. By incorporating five deuterium (B1214612) atoms, this compound is chemically almost identical to the unlabeled analyte but has a distinct molecular weight, allowing it to be differentiated by a mass spectrometer. This near-identical chemical behavior ensures that it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses as the analyte, making it the gold standard for compensating for variations during sample analysis.
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the "spike" or internal standard) to a sample. nih.govnih.gov The fundamental principle is that the stable isotope-labeled standard, such as this compound, behaves identically to the endogenous, unlabeled analyte throughout the entire analytical process, including sample preparation, extraction, chromatography, and ionization. researchgate.net
The quantification is not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard. researchgate.netmedipharmsai.com Any sample loss or fluctuation in instrument response during the analysis will affect both the analyte and the internal standard to the same extent, leaving their ratio unchanged. medipharmsai.com This approach provides high accuracy and precision, effectively correcting for procedural errors and matrix-induced signal variations that can otherwise compromise the reliability of the results. researchgate.netnih.gov
The application of this compound as an internal standard is critical in preclinical research, such as in pharmacokinetic studies using animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate before it proceeds to human trials. Accurate quantification of the drug and its metabolites in biological fluids and tissues from these models is necessary to establish a drug's efficacy and safety profile.
A key application is the simultaneous determination of fosinopril and its active metabolite, fosinoprilat, in animal plasma. For instance, a validated ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method was developed for their simultaneous measurement in rat plasma. nih.gov In such a method, stable isotope-labeled internal standards for both fosinopril and fosinoprilat are added to the plasma samples at the beginning of the workflow. nih.gov This ensures that any variability, including the potential for the prodrug fosinopril to degrade to fosinoprilat ex vivo, is accounted for, leading to a highly reliable quantification of both analytes. nih.gov
A specific example of the application of a deuterated internal standard is in the UFLC-MS/MS method for quantifying fosinopril and fosinoprilat in rat plasma. nih.gov In this study, the biological matrix is rat plasma, which requires stabilization to prevent the enzymatic hydrolysis of the fosinopril ester. nih.gov Formic acid was added to the plasma to inhibit esterase activity, and protein precipitation was used for sample cleanup. nih.gov
The use of stable isotope-labeled internal standards was integral to the method's success. nih.gov The assay was validated with a lower limit of quantification of 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat from just 50 µL of plasma, demonstrating high sensitivity. nih.gov The method showed excellent accuracy and precision over a wide linear range. nih.gov The high recovery rates for both analytes (over 95% for fosinopril and over 91% for fosinoprilat) underscore the effectiveness of using a co-eluting, stable isotope-labeled internal standard to track and correct for analyte loss during the sample preparation process. nih.gov
Matrix effects are a significant challenge in bioanalysis, especially when using sensitive techniques like electrospray ionization (ESI) mass spectrometry. nih.goveijppr.com These effects are caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. medipharmsai.comeijppr.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. medipharmsai.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's source. nih.gov As a result, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects. eijppr.com In the UFLC-MS/MS method for rat plasma, the use of stable isotope-labeled standards resulted in a negligible matrix effect, which is a critical requirement for a validated, robust bioanalytical method. nih.gov
Applications in Quantitative Bioanalysis (excluding human clinical samples)
Chromatographic Separation Techniques Coupled with Deuterated Standards
Developing and validating an LC-MS/MS method for the quantification of fosinopril and fosinoprilat using a deuterated internal standard involves several key steps. The goal is to achieve a sensitive, specific, accurate, and reproducible assay.
A representative method for the analysis of fosinopril and fosinoprilat in rat plasma utilized an ultra-fast liquid chromatography system coupled to a tandem mass spectrometer. nih.gov The analytes and their corresponding stable isotope-labeled internal standards were detected using positive ion electrospray ionization and monitored via multiple reaction monitoring (MRM), which provides excellent specificity. nih.gov
Key parameters from the development and validation of such a method are detailed in the tables below.
Table 1: Chromatographic Conditions for Fosinopril and Fosinoprilat Analysis
| Parameter | Details |
|---|---|
| Chromatography System | Ultra-Fast Liquid Chromatography (UFLC) |
| Column | Welch Ultimate XB-C18 (2.1 mm × 50 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid) |
| Flow Rate | 0.4 mL/min |
| Run Time | 5.0 minutes |
| Injection Volume | 5 µL |
| Sample Preparation | Protein precipitation with acetonitrile |
Data derived from a UFLC-MS/MS method for the analysis of fosinopril and fosinoprilat in rat plasma. nih.gov
Table 2: Validation Summary of the LC-MS/MS Method
| Parameter | Fosinopril | Fosinoprilat |
|---|---|---|
| Linear Range | 0.1 - 150 ng/mL | 1 - 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%RSD) | 4.9% - 9.1% | 5.3% - 8.2% |
| Inter-day Precision (%RSD) | 6.8% - 10.3% | 7.5% - 9.8% |
| Accuracy (%RE) | -4.7% to 5.4% | -3.9% to 4.5% |
| Recovery | > 95% | > 91% |
| Matrix Effect | Negligible | Negligible |
Data derived from a UFLC-MS/MS method for the analysis of fosinopril and fosinoprilat in rat plasma. nih.gov
The validation data clearly demonstrates that the method is highly accurate and precise, with high recovery and negligible matrix effects, successfully meeting the stringent requirements for regulated bioanalysis. nih.gov The successful application of this method in a pharmacokinetic study of fosinopril in rats highlights the essential role of coupling advanced chromatographic techniques with stable isotope-labeled internal standards like this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While direct Gas Chromatography-Mass Spectrometry (GC-MS) applications for this compound are not extensively documented in publicly available research, its utility as an internal standard in GC-MS analyses of the non-deuterated parent compound, Fosinopril, is a significant application. The principle relies on the chemical similarity between the analyte (Fosinopril) and the deuterated internal standard (this compound).
In a typical GC-MS method, both the analyte and a known quantity of the deuterated standard are extracted from the sample matrix, derivatized to enhance volatility if necessary, and then introduced into the gas chromatograph. The components are separated based on their retention times before being ionized and detected by the mass spectrometer.
The key advantage of using this compound lies in the mass difference. The mass spectrometer can distinguish between the ions of Fosinopril and Fosinopril-d5 due to the five-mass-unit difference. This allows for accurate quantification as any loss of sample during preparation or injection will affect both the analyte and the internal standard equally, thus maintaining a constant ratio. This isotopic dilution method is a hallmark of highly accurate and precise quantitative analysis in complex matrices. For instance, similar approaches using penta-deuterated analogues as internal standards have achieved very low limits of detection, in the picogram per milliliter range, for other pharmaceutical compounds in biological fluids. nih.gov
Table 1: Hypothetical GC-MS Parameters for Fosinopril Analysis using this compound as an Internal Standard
| Parameter | Value |
| GC Column | Phenyl-methyl polysiloxane capillary column |
| Injector Temperature | 280 °C |
| Oven Program | Initial 150°C, ramp to 300°C at 15°C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Ions Monitored (Fosinopril) | m/z values specific to Fosinopril fragments |
| Ions Monitored (Fosinopril-d5) | m/z values corresponding to Fosinopril fragments + 5 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization and Tracer Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules. For this compound, both proton (¹H) and deuterium (²H) NMR play significant roles in its characterization and in tracer studies.
Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (about 0.015%), a strong signal in a ²H NMR spectrum is a definitive confirmation of successful deuteration in this compound. wikipedia.org
The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of deuterium signals to specific positions in the molecule. illinois.edu This provides unambiguous evidence of the location of the deuterium labels. For Fosinopril-d5, this would confirm that the deuterium atoms are situated on the phenylbutyl group as intended during its synthesis.
Solid-state ²H NMR can be particularly informative. Due to the quadrupolar nature of the deuterium nucleus, the resulting spectra are sensitive to the orientation and dynamics of the C-D bonds. wikipedia.org This can provide detailed insights into the molecular conformation and mobility of the deuterated portion of this compound in the solid state.
Table 2: Key Features of Deuterium NMR in the Analysis of this compound
| Feature | Description | Significance for Fosinopril-d5 |
| Signal Confirmation | Strong signals confirm the presence of deuterium. | Verifies the successful synthesis and isotopic enrichment of Fosinopril-d5. |
| Chemical Shift | Similar to ¹H NMR, allowing for positional assignment. | Confirms the specific locations of the five deuterium atoms. |
| Quadrupolar Splitting | In the solid state, provides information on C-D bond orientation and dynamics. | Offers insights into the conformation and mobility of the deuterated phenylbutyl chain. |
NMR spectroscopy is a sensitive tool for studying the interactions between a solute, such as this compound, and the surrounding solvent molecules. Changes in chemical shifts, relaxation times (T1 and T2), and the observation of the Nuclear Overhauser Effect (NOE) can all provide evidence of such interactions.
By dissolving this compound in various deuterated solvents (e.g., D₂O, CD₃OD), it is possible to probe how different solvent environments affect the conformation and dynamics of the molecule. For example, changes in the ²H NMR signals of Fosinopril-d5 upon interaction with different solvents can indicate specific binding or association phenomena. Conversely, observing the ¹H NMR spectrum of Fosinopril-d5 in a non-deuterated solvent can reveal information about the proximity of the solvent protons to the deuterated sites on the molecule. The use of deuterated solvents is standard in NMR to avoid large solvent signals that would obscure the signals of the analyte. tutorchase.com
Other Spectroscopic Techniques for Deuterated Compound Analysis
Beyond GC-MS and NMR, other spectroscopic techniques are valuable for the analysis of deuterated compounds like this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequency of the C-D bond compared to the C-H bond. This isotopic shift can be observed in the IR spectrum, providing another layer of confirmation for the deuteration of this compound. Comparing the IR spectrum of Fosinopril Sodium with that of this compound would reveal characteristic C-D stretching and bending frequencies, further verifying its identity.
Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy also probes molecular vibrations and can detect the isotopic shift of C-D bonds. It can be a complementary technique to IR, particularly for samples in aqueous solutions.
Mass Spectrometry (MS): As a standalone technique or coupled with liquid chromatography (LC-MS), mass spectrometry is fundamental in the analysis of this compound. High-resolution mass spectrometry can precisely determine the molecular weight of the compound, confirming the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting product ions, which will also exhibit the mass shift due to deuteration, thus providing structural confirmation. LC-MS methods have been extensively developed for the analysis of Fosinopril and its impurities, and these methods are directly applicable to its deuterated analog. illinois.edunih.govresearchgate.net
Table 3: Summary of Other Spectroscopic Techniques for this compound Analysis
| Technique | Information Provided | Application to Fosinopril-d5 |
| Infrared (IR) Spectroscopy | Molecular vibrations, functional groups. | Confirms deuteration through observation of C-D bond vibrations. |
| Raman Spectroscopy | Molecular vibrations. | Complementary to IR for confirming deuteration. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Confirms isotopic enrichment and provides structural information. |
Biomolecular and Metabolic Investigations with Fosinopril D5 Sodium Salt
Elucidation of Metabolic Pathways and Enzyme Kinetics (preclinical, in vitro and in vivo animal models)
Fosinopril-d5 sodium salt, a deuterium-labeled version of fosinopril (B1673572) sodium, serves as a crucial tool in the preclinical investigation of the drug's metabolic fate and enzymatic interactions. veeprho.com Its use as an internal standard in mass spectrometry and liquid chromatography allows for precise quantification of fosinopril and its metabolites in biological samples, which is essential for pharmacokinetic and metabolic research. veeprho.com
Tracing Metabolic Fate of Fosinopril Using Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for tracing the metabolic journey of a drug within a biological system. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can distinguish the drug and its metabolites from endogenous compounds using mass spectrometry. This approach is invaluable for understanding how fosinopril is processed in the body.
Fosinopril is a prodrug, meaning it is inactive until it is converted into its active form, fosinoprilat (B1673573), within the body. drugbank.commedicines.org.au This conversion is a hydrolysis reaction that occurs primarily in the gastrointestinal mucosa and the liver. drugbank.comhres.ca The use of deuterium-labeled fosinopril (Fosinopril-d5) allows for the precise tracking of this conversion and the subsequent metabolic steps.
Studies utilizing radiolabeled fosinopril in animal models, such as rats, have been instrumental in elucidating its metabolic pathways. hres.cahres.ca These studies have shown that after oral administration, fosinopril is extensively metabolized.
In Vitro Metabolism Studies (e.g., liver microsomes, hepatocytes)
In vitro models, such as liver microsomes and hepatocytes, are fundamental tools for studying drug metabolism in a controlled environment. researchgate.netresearchgate.net These systems contain the enzymes responsible for breaking down drugs and can predict how a drug will be metabolized in vivo.
Incubations of fosinopril with human and rat liver microsomes have revealed key metabolic transformations. researchgate.net In human liver microsomes, fosinopril undergoes hydroxylation, glucuronidation, and hydrolysis to its active metabolite, fosinoprilat. researchgate.net Interestingly, these metabolites were not observed when fosinoprilat itself was incubated with human liver microsomes, suggesting that these metabolic reactions occur before the hydrolysis of fosinopril to fosinoprilat. researchgate.net
Comparative studies have shown that the hydrolysis of fosinopril to fosinoprilat is more efficient in rat liver microsomes than in human liver microsomes. researchgate.net This species-specific difference in metabolism highlights the importance of using multiple models to understand a drug's complete metabolic profile. The use of liver S9 fractions, which contain a broader range of metabolic enzymes than microsomes, has also contributed to the understanding of fosinopril's metabolism. researchgate.nettandfonline.com
Identification of Active and Inactive Metabolites of Fosinopril in Animal Models
Preclinical studies in animal models have been crucial for identifying the various metabolites of fosinopril and assessing their biological activity. Following oral administration of radiolabeled fosinopril in rats, several metabolites have been identified in plasma and urine. hres.cahres.ca
The primary and most important metabolite is fosinoprilat , the active form of the drug responsible for its therapeutic effects. drugbank.comfda.gov In addition to fosinoprilat, two other major metabolites have been identified: a glucuronide conjugate of fosinoprilat and a p-hydroxy metabolite of fosinoprilat . hres.cahres.cafda.gov
Crucially, the p-hydroxy metabolite of fosinoprilat has been shown to be as potent an inhibitor of angiotensin-converting enzyme (ACE) as fosinoprilat itself in rats. hres.cahres.cafda.gov In contrast, the glucuronide conjugate of fosinoprilat is devoid of ACE inhibitory activity. hres.cahres.cafda.gov
Table 1: Major Metabolites of Fosinopril in Animal Models
| Metabolite | Activity |
| Fosinoprilat | Active |
| Glucuronide conjugate of fosinoprilat | Inactive |
| p-hydroxy metabolite of fosinoprilat | Active |
Preclinical Pharmacokinetic and Disposition Studies in Animal Models (excluding human trials)
The use of this compound is instrumental in preclinical pharmacokinetic studies, which examine how an organism affects a drug. veeprho.com These studies are critical for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate before it can be considered for human trials.
Bioavailability Assessment using Stable Isotope Tracers
Stable isotope tracers, such as Fosinopril-d5, are invaluable for accurately determining the bioavailability of a drug. mdpi.comnih.gov Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. By using a stable isotope-labeled version of the drug, researchers can distinguish between the intravenously and orally administered drug in the same animal, which reduces inter-animal variability and provides a more accurate bioavailability measurement. mdpi.com
While specific bioavailability studies in animals using Fosinopril-d5 are not detailed in the provided search results, the principle of using stable isotopes for this purpose is well-established in preclinical research. mdpi.com This methodology allows for a precise determination of the absolute bioavailability of fosinopril, providing critical data for understanding its pharmacokinetic profile. The absolute absorption of fosinopril in animal models has been determined using radiolabeled compounds. hres.ca
Plasma Protein Binding Studies (animal models)
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound fraction of a drug is generally considered free to interact with its therapeutic target and undergo metabolism and excretion. sygnaturediscovery.com Fosinopril's active metabolite, fosinoprilat, is known to be extensively bound to plasma proteins. hres.cafda.gov
In animal models, which are crucial for preclinical assessment, the plasma protein binding of fosinoprilat is very high, ranging from 88.7% to 99.7% across various species studied. hres.ca In humans, the binding is specifically reported to be approximately 99.4%. fda.gov This high degree of binding is primarily to albumin, the most abundant protein in plasma. sygnaturediscovery.comualberta.ca Such studies in animal models, often using techniques like equilibrium dialysis, are essential for extrapolating pharmacokinetic data to humans and understanding how the drug will be distributed in the body. sygnaturediscovery.com
Table 1: Plasma Protein Binding of Fosinoprilat
| Species | Binding Percentage | Reference |
|---|---|---|
| Various Animal Species | 88.7% - 99.7% | hres.ca |
| Human | ≥ 95% | hres.ca |
| Human | ~99.4% | fda.gov |
Deuterium Kinetic Isotope Effects (DKIE) in Fosinopril Metabolism
The Deuterium Kinetic Isotope Effect (DKIE) is a powerful tool used in medicinal chemistry and drug metabolism studies. researchgate.netontosight.ai It refers to the change in the rate of a chemical reaction when a hydrogen atom (¹H) at a bond-breaking site is replaced by a deuterium atom (²H). taylorandfrancis.com Because a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, it requires more energy to break. portico.org Consequently, if the cleavage of this bond is part of the slowest, or rate-determining, step of a reaction, the reaction will proceed more slowly with the deuterated compound. taylorandfrancis.comportico.org The use of this compound allows researchers to leverage this principle to probe the mechanisms of fosinopril's metabolic transformations.
Investigating Rate-Determining Steps in Enzymatic Transformations
Fosinopril undergoes several metabolic transformations. The primary step is the hydrolysis of the ester prodrug by esterase enzymes in the liver and gastrointestinal mucosa to form the active fosinoprilat. drugs.commedicines.org.auontosight.ai This step, however, does not involve the cleavage of a C-H bond and thus would not be expected to exhibit a significant DKIE.
However, fosinopril is also metabolized into minor metabolites, including a p-hydroxy metabolite of fosinoprilat (1-5% of radioactivity in plasma) and a glucuronide conjugate (20-30%). medicines.org.auhres.cafda.gov The formation of the p-hydroxy metabolite involves an oxidation reaction, which requires the breaking of a C-H bond.
By using Fosinopril-d5, where deuterium atoms are placed at specific sites on the molecule, researchers can determine if this hydroxylation is a rate-determining step. taylorandfrancis.comnih.gov If the rate of formation of the p-hydroxy metabolite is significantly slower for Fosinopril-d5 compared to the non-deuterated fosinopril, it provides strong evidence that the C-H bond cleavage is a critical, rate-limiting part of that specific metabolic pathway. taylorandfrancis.com This information is vital for understanding the drug's complete metabolic profile.
Table 2: Major Enzymatic Transformations of Fosinopril
| Precursor | Enzyme Family | Resulting Metabolite | Reference |
|---|---|---|---|
| Fosinopril | Esterases | Fosinoprilat (active metabolite) | ontosight.aisemanticscholar.org |
| Fosinopril | (Likely CYP450) | p-hydroxy metabolite of fosinoprilat | fda.govnih.gov |
| Fosinoprilat | UDP-Glucuronosyltransferase | Glucuronide conjugate of fosinoprilat | hres.canih.gov |
Mechanistic Insights into Cytochrome P450 Metabolism (if applicable to fosinopril)
The Cytochrome P450 (CYP450) family of enzymes is a major system involved in the metabolism of a vast number of drugs. jamanetwork.com While the primary metabolism of fosinopril is ester hydrolysis, some studies in rat hepatocytes suggest that fosinopril can undergo bioactivation dependent on the CYP3A subfamily of enzymes. nih.gov However, other sources indicate that ACE inhibitors as a class are not typically involved in significant CYP450-mediated interactions. jamanetwork.com
The formation of the p-hydroxy metabolite is the most likely pathway to involve CYP450 enzymes. fda.govnih.gov In this context, Fosinopril-d5 serves as an ideal probe. If deuteration at the site of hydroxylation slows down the metabolite's formation, it confirms the involvement of a C-H bond-breaking step, characteristic of many CYP450 reactions. researchgate.net The magnitude of the observed DKIE can provide further mechanistic details about the transition state of the enzyme-substrate complex. nih.gov Therefore, while CYP450 metabolism is not the primary route for fosinopril clearance, DKIE studies using Fosinopril-d5 can precisely define the role and mechanism of this minor pathway. jamanetwork.comnih.gov
Impurity Profiling and Quality Control of Deuterated Fosinopril D5 Sodium Salt
Identification and Characterization of Impurities in Deuterated Fosinopril (B1673572) Preparations
Impurity profiling is a critical aspect of quality control for deuterated standards, ensuring their safety, efficacy, and regulatory compliance. pharmaffiliates.com For Fosinopril-d5 Sodium Salt, impurities can be broadly categorized into two main types: those arising from the chemical synthesis and degradation of the molecule, and those inherent to the deuteration process itself.
Fosinopril, as a prodrug, is susceptible to degradation, primarily through hydrolysis. nih.govebi.ac.uk Stress degradation studies performed on the non-deuterated parent compound have shown that it degrades under hydrolytic (acidic, basic, and neutral) and photo-acidic conditions, while remaining stable against oxidative and thermal stress. nih.gov The primary degradation product is its active metabolite, Fosinoprilat (B1673573) (also known as Fosinopril diacid or Fosinopril EP Impurity A), formed by the hydrolysis of the ester group. ebi.ac.ukresearchgate.netchem-soc.siasianjpr.com This conversion is a key metabolic process in vivo but also represents a major degradation pathway in vitro. asianjpr.comresearchgate.net
In addition to Fosinoprilat, several other related substances and potential impurities have been identified for Fosinopril, which are relevant to the purity of this compound. These are often byproducts of the manufacturing process or further degradation. researchgate.net
Table 1: Known Related Substances and Degradation Products of Fosinopril
| Impurity Name | Chemical Name |
| Fosinopril EP Impurity A | (2S,4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline |
| Fosinopril EP Impurity E | (2S,4S)-1-[[(R)-(1S)-2-methyl-1-(propanoyloxy)propoxyphosphoryl]acetyl]-4-phenylpyrrolidine-2-carboxylic acid |
| Fosinopril USP Related Compound G | Sodium 2-(Oxido(4-phenylbutyl)phosphoryl)acetate |
| Fosinopril Impurity 4 | Monosodium mono((2S,4S)-4-cyclohexyl-1-(2-(((S)-1-((R)-2-methyl-1-(propionyloxy)propoxy)-4-phenylbutyl)oxidophosphoryl)acetyl)pyrrolidine-2-carboxylate) |
| This table lists some of the identified impurities of Fosinopril. The presence and profile of these impurities in a this compound sample would need to be confirmed by specific analysis. |
The synthesis of trans-4-cyclohexyl-L-proline, a key intermediate in the preparation of Fosinopril, can also introduce specific impurities if not properly controlled. ptfarm.pl Given that this compound shares the same core structure, it is susceptible to the formation of analogous deuterated impurities.
A unique challenge in the quality control of deuterated compounds is the presence of isotopic impurities. The synthesis of Fosinopril-d5, which is deuterated on the phenyl ring, rarely achieves 100% isotopic enrichment. veeprho.combioorganics.biz This results in a distribution of isotopologues, which are molecules that differ only in their isotopic composition.
The primary isotopic impurities in a Fosinopril-d5 preparation are lower isotopologues (d4, d3, d2, d1) and the unlabeled (d0) Fosinopril. The presence of residual unlabeled drug (d0) in the deuterated internal standard is a significant source of interference in quantitative bioanalysis, as it contributes to the signal of the analyte being measured. tandfonline.com The relative abundance of these lower isotopologues constitutes the isotopic purity of the standard. It is crucial to accurately determine this isotopic distribution, as assuming 100% purity can lead to significant quantitative errors. nih.gov
Analytical Methodologies for Impurity Quantification and Control
A combination of high-resolution mass spectrometry and advanced chromatographic techniques is essential for the comprehensive analysis of impurities in this compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. rsc.orgnih.gov Its ability to provide accurate mass measurements allows for the clear distinction between the desired deuterated compound and its various isotopologues (d0 to d(n-1)). nih.govresearchgate.net
The general strategy involves:
Full Scan MS Analysis: Acquiring a full scan mass spectrum of the Fosinopril-d5 sample.
Isotopologue Ion Extraction: Extracting the ion currents for each expected isotopologue based on their precise mass-to-charge (m/z) ratios.
Integration and Calculation: Integrating the peak areas of each isotopologue and calculating the relative percentage of each, which defines the isotopic enrichment and the profile of isotopic impurities. rsc.org
This method is rapid, highly sensitive, and requires minimal sample consumption. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further be used to confirm the location of the deuterium (B1214612) labels within the molecule. nih.gov
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is the cornerstone for separating Fosinopril-d5 from its chemically related substances and degradation products. asianjpr.comnih.gov Various reversed-phase HPLC (RP-HPLC) methods have been developed for the non-deuterated form, which are directly applicable to the deuterated analogue. chem-soc.siresearchgate.net
These methods typically employ C8 or C18 columns and a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an acidic aqueous buffer. asianjpr.comresearchgate.netnih.gov Gradient elution is often used to achieve optimal separation of impurities with different polarities within a reasonable timeframe. asianjpr.com
Table 2: Exemplary Chromatographic Conditions for Fosinopril Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | X Terra™ RP8 (4.6 × 50 mm, 5 µm) nih.gov | Hypersil ODS C18 (250 x 4.6 mm, 3 µm) asianjpr.com | X Terra™ C18 (150 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate Buffer (90:10, v/v) nih.gov | Water: Acetonitrile (B52724): 1% Orthophosphoric Acid (Gradient) asianjpr.com | Methanol: Water (75:25, v/v), pH 3.1 with Orthophosphoric Acid researchgate.net |
| Detection | Mass Spectrometry (MS/MS) nih.gov | UV at 210 nm asianjpr.com | UV at 220 nm researchgate.net |
| Flow Rate | Not specified | 1.2 mL/min asianjpr.com | 1.0 mL/min researchgate.net |
| This table provides examples of published methods for separating Fosinopril and its impurities. These serve as a foundation for developing and validating specific methods for this compound. |
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a comprehensive analytical solution, enabling the separation and subsequent identification and quantification of both chemical and isotopic impurities in a single run. nih.govnih.govresearchgate.net
Impact of Impurity Profiles on Research Accuracy and Reproducibility
The purity of a deuterated internal standard like this compound is not merely a quality parameter but a critical factor that directly influences the accuracy and reproducibility of research findings, particularly in quantitative bioanalysis and pharmacokinetic studies. tandfonline.comsplendidlab.com
Furthermore, the partial chromatographic separation of the analyte and its deuterated standard (a phenomenon known as the chromatographic isotope effect), when combined with matrix effects, can lead to unacceptable inaccuracies in quantitative assays. acs.org If an impurity co-elutes with either the analyte or the internal standard, it can cause ion suppression or enhancement in the mass spectrometer, leading to unreliable quantification. tandfonline.comchromatographyonline.com Therefore, a well-characterized impurity profile is essential for developing robust analytical methods that ensure the analyte and its internal standard are free from interfering peaks, thereby guaranteeing the accuracy and reproducibility of the study results. tandfonline.com
Advanced Research Avenues and Future Directions
Application of Fosinopril-d5 Sodium Salt in Systems Biology and Multi-Omics Research (preclinical)
In the realm of preclinical research, this compound serves as a valuable tool, particularly in the fields of systems biology and multi-omics. nih.gov Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS). clearsynth.comveeprho.com
Systems biology aims to understand the complex interactions within biological systems. Multi-omics, a key component of systems biology, involves the comprehensive analysis of various types of biological molecules, such as metabolites (metabolomics), lipids (lipidomics), and proteins (proteomics). nih.gov Accurate quantification of these molecules is essential for constructing reliable models of cellular processes and understanding disease mechanisms.
The use of deuterated internal standards like this compound is critical for achieving the precision and accuracy required in these studies. clearsynth.com Here's how it is applied:
Quantitative Metabolomics and Lipidomics: In MS-based analyses, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, tissue homogenate) before processing. oup.com Because the deuterated standard is chemically almost identical to the non-labeled (endogenous) analyte, it behaves similarly during sample extraction, derivatization, and ionization. acanthusresearch.com However, it can be distinguished by its higher mass. By comparing the MS signal of the analyte to that of the internal standard, researchers can accurately determine the concentration of the analyte in the original sample, compensating for variations in sample preparation and instrument response. clearsynth.com
Pharmacokinetic Studies: this compound is used as an internal standard to quantify Fosinopril (B1673572) and its active metabolite, Fosinoprilat (B1673573), in biological fluids. veeprho.commedkoo.com This is crucial for preclinical studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Metabolic Pathway Analysis: While not a direct application for Fosinopril-d5 itself, the principles of using stable isotope-labeled compounds are central to metabolic flux analysis. wikipedia.org In such studies, cells or organisms are fed with a substrate labeled with a stable isotope (like deuterium (B1214612) or 13C). creative-proteomics.com By tracing the path of the isotope through various metabolic pathways, researchers can gain insights into cellular metabolism.
The table below highlights the role of this compound in different multi-omics research areas.
| Research Area | Application of this compound | Key Benefit |
| Metabolomics | Internal standard for the quantification of Fosinopril and related metabolites. | Accurate and precise measurement of metabolite concentrations. clearsynth.com |
| Lipidomics | Internal standard for quantifying specific lipid species, particularly in studies where Fosinopril's effects on lipid metabolism are being investigated. | Correction for matrix effects and improved reliability of quantitative data. acs.orgmedrxiv.org |
| Pharmacokinetics | Internal standard for measuring the concentration of Fosinopril and Fosinoprilat in biological samples over time. veeprho.commedkoo.com | Enables the determination of key pharmacokinetic parameters. |
The use of deuterated standards like this compound is a cornerstone of quantitative multi-omics research, providing the high-quality data needed to build comprehensive models of biological systems and to investigate the effects of drugs at a molecular level. nih.gov
Computational and Modeling Approaches for Deuterium-Labeled Compounds
Computational and modeling approaches are increasingly being used to understand and predict the effects of deuterium labeling on the properties of drug molecules. nih.govplos.org These methods can provide valuable insights that complement experimental studies and can help to guide the design of new deuterated compounds.
One of the key areas where computational modeling is applied is in the prediction of the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. mdpi.com In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of metabolism, a phenomenon known as the deuterium KIE. juniperpublishers.com
Computational methods that can be used to study deuterium-labeled compounds include:
Molecular Docking: This technique can be used to predict how a drug molecule, including its deuterated analogs, binds to the active site of a metabolic enzyme, such as a cytochrome P450 (CYP) enzyme. nih.govplos.org By understanding the binding orientation, researchers can identify which hydrogen atoms are most likely to be involved in metabolism and are therefore good candidates for deuteration.
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the energy of the transition state of a chemical reaction. mdpi.com By comparing the transition state energies for the hydrogen- and deuterium-containing molecules, the KIE can be predicted.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a drug molecule interacts with an enzyme over time. This can help to understand how deuteration might affect the flexibility of the molecule and its binding to the enzyme.
The table below summarizes some of the key computational approaches and their applications in the study of deuterated compounds.
| Computational Approach | Description | Application to Deuterated Compounds |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. nih.govplos.org | Identifying potential sites of metabolism and predicting how deuteration might affect binding. |
| Quantum Mechanics (QM) | Calculates the electronic structure and energy of molecules. mdpi.com | Predicting the magnitude of the kinetic isotope effect. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Understanding the dynamic effects of deuteration on molecular conformation and interactions. |
| ADMET Prediction | In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Assessing the potential impact of deuteration on the overall pharmacokinetic and toxicological profile. |
These computational tools can be particularly useful in the early stages of drug discovery, where they can be used to prioritize which deuterated analogs to synthesize and test experimentally. nih.gov However, it is important to note that the predictions from these models must be validated by experimental data. plos.org
Standardization and Regulatory Considerations for Deuterated Reference Standards in Research
The use of deuterated compounds as internal standards in analytical and preclinical research necessitates a strong emphasis on standardization and adherence to regulatory considerations to ensure the quality and reliability of the data generated. nih.govtandfonline.com
Standardization:
The quality of a deuterated reference standard is paramount. sigmaaldrich.com Several factors contribute to a high-quality standard:
Isotopic Purity: The percentage of deuterium incorporation at the specified positions should be high, and the amount of the non-labeled compound present as an impurity should be minimized. tandfonline.com The presence of unlabeled drug in the deuterated internal standard can interfere with the analysis of the analyte, leading to inaccurate results. tandfonline.com
Chemical Purity: The reference standard should be free from other chemical impurities that could interfere with the analysis. tandfonline.com
Stability of the Label: The deuterium atoms should be placed in positions where they are not susceptible to exchange with hydrogen atoms from the surrounding environment. acanthusresearch.com For example, deuterium labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can sometimes be labile. acanthusresearch.comresearchgate.net
Characterization and Certification: Reputable suppliers of reference standards provide a Certificate of Analysis (CoA) that details the identity, purity, and isotopic enrichment of the material. sigmaaldrich.comeuropa.eu This documentation is essential for quality control and for meeting regulatory requirements.
Regulatory Considerations:
While this compound is primarily used in a preclinical research setting, its use in studies that may be submitted to regulatory agencies (like the FDA) requires adherence to certain principles. The FDA has notified that deuterated drugs are considered new chemical entities (NCEs). researchgate.netresearchgate.net
For research that supports drug development, the following are important considerations:
Good Laboratory Practice (GLP): Preclinical studies that are intended to support regulatory submissions must be conducted in compliance with GLP regulations. This includes requirements for the characterization and documentation of all test and reference materials.
Bioanalytical Method Validation: Any analytical method that uses a deuterated internal standard must be thoroughly validated to demonstrate its accuracy, precision, reproducibility, and stability. Regulatory guidance documents provide detailed requirements for method validation.
Traceability: The properties of a reference material should ideally be traceable to a reference measurement system, ensuring comparability of data across different laboratories. nih.gov
The table below outlines key aspects of standardization and regulatory considerations for deuterated reference standards.
| Aspect | Description | Importance |
| Isotopic and Chemical Purity | The reference standard should have a high degree of isotopic enrichment and be free from unlabeled analyte and other impurities. tandfonline.com | Ensures the accuracy and reliability of quantitative measurements. |
| Label Stability | Deuterium atoms should be located at chemically stable positions within the molecule. acanthusresearch.com | Prevents loss of the isotopic label during sample storage and analysis. |
| Certificate of Analysis (CoA) | A document from the supplier that provides detailed information about the identity, purity, and characterization of the reference standard. europa.eu | Essential for quality assurance and regulatory compliance. |
| Regulatory Guidance | Guidelines from regulatory bodies (e.g., FDA, EMA) on the use of reference standards and the validation of bioanalytical methods. | Ensures that data generated is of sufficient quality for regulatory review. |
Q & A
Basic Research Questions
Q. What validated chromatographic methods are recommended for quantifying Fosinopril-d5 Sodium Salt in pharmaceutical formulations?
- Methodology : Use reverse-phase HPLC with UV detection at 206 nm, as outlined in USP protocols . The method employs a C18 column (4.6 mm × 615 cm) and a gradient elution program (88% Solution A to 10% over 20 minutes) to resolve Fosinopril from related compounds. System suitability requires a resolution (R) ≥1.8 between critical peaks (e.g., chlorothiazide and hydrochlorothiazide) and a tailing factor <2.0 .
- Data Reference :
| Time (min) | Solution A (%) | Solution B (%) | Elution Mode |
|---|---|---|---|
| 0–2 | 88 | 12 | Isocratic |
| 2–20 | 88 → 10 | 12 → 90 | Linear |
| 20–28 | 10 | 90 | Isocratic |
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodology : Combine infrared (IR) spectroscopy and mass spectrometry (MS). IR should match USP reference spectra (e.g., key peaks at 197 cm⁻¹ for phosphinyl groups) . MS should confirm deuterium incorporation via a +5 Da shift in molecular ion clusters compared to non-deuterated Fosinopril Sodium . For isotopic purity, use high-resolution MS to rule out hydrogen/deuterium exchange artifacts .
Q. What procedures are used to assess water content and heavy metal limits in this compound?
- Methodology : Follow USP guidelines:
- Water Content : Karl Fischer titration (Method II), with a limit of ≤0.2% .
- Heavy Metals : Atomic absorption spectroscopy (Method II), with a limit of ≤0.002% for lead, mercury, and cadmium .
Advanced Research Questions
Q. How can chromatographic conditions be optimized to resolve co-eluting deuterated and non-deuterated Fosinopril analogs?
- Methodology : Adjust mobile phase pH and gradient slope to exploit isotopic effects. For example, replace acetonitrile with methanol to enhance retention time differences. Validate using a "System Suitability Solution" spiked with deuterated and non-deuterated standards . Critical parameters include:
- Column temperature (25–40°C).
- Buffer composition (e.g., 0.1% phosphoric acid vs. trifluoroacetic acid).
- Flow rate (1.0–1.5 mL/min) .
Q. What strategies address discrepancies in impurity profiling across analytical batches?
- Methodology : Implement orthogonal methods:
HPLC-DAD : Quantify known impurities (e.g., Related Compounds A–F) using relative response factors .
LC-MS/MS : Identify unknown degradants via fragmentation patterns.
Forced Degradation Studies : Expose samples to heat, light, and humidity to correlate impurity formation pathways .
- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare inter-batch variability and revalidate column performance if relative standard deviation (RSD) exceeds 2.0% .
Q. How should a mass spectrometry method be validated for trace deuterium quantification in this compound?
- Methodology :
- Calibration : Prepare deuterated standards (0.1–10 µg/mL) and assess linearity (R² ≥0.995).
- Precision/Accuracy : Perform spike-recovery tests (80–120% acceptable range).
- Limit of Detection (LOD) : Use signal-to-noise ratios ≥3:1 for low-abundance isotopes .
- Cross-Validation : Compare results with NMR-based isotopic purity assays .
Q. What experimental design principles apply to stability studies of this compound under varying pH conditions?
- Methodology : Conduct accelerated stability testing:
- Conditions : pH 1–9 buffers, 40°C/75% RH, over 0–6 months.
- Analysis : Monitor degradation via HPLC peak area loss and impurity formation (e.g., hydrolyzed proline derivatives) .
- Data Interpretation : Use Arrhenius modeling to predict shelf-life, assuming Q10 = 2 for temperature-dependent degradation .
Methodological Notes
- Advanced vs. Basic : Basic questions focus on established USP protocols; advanced questions integrate multi-technique validation and data reconciliation.
- References : Pharmacopeial standards (USP/NF) and peer-reviewed methodologies form the authoritative basis for answers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
